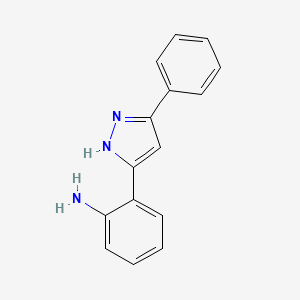
2-(3-Phenyl-1H-pyrazol-5-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Phenyl-1H-pyrazol-5-YL)aniline is a heterocyclic compound that features a pyrazole ring fused with an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-1H-pyrazol-5-YL)aniline typically involves the reaction of phenylhydrazine with an appropriate aniline derivative under acidic or basic conditions. One common method involves the cyclization of phenylhydrazine with a substituted aniline in the presence of a catalyst such as acetic acid or sulfuric acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Phenyl-1H-pyrazol-5-YL)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrazole moiety .
Aplicaciones Científicas De Investigación
2-(3-Phenyl-1H-pyrazol-5-YL)aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Phenyl-1H-pyrazol-5-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Phenyl-1H-pyrazol-5-YL)phenol
- 2-(3-Phenyl-1H-pyrazol-5-YL)benzaldehyde
- 2-(3-Phenyl-1H-pyrazol-5-YL)benzoic acid
Uniqueness
2-(3-Phenyl-1H-pyrazol-5-YL)aniline is unique due to its specific structural features that confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic utility .
Propiedades
Fórmula molecular |
C15H13N3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
2-(3-phenyl-1H-pyrazol-5-yl)aniline |
InChI |
InChI=1S/C15H13N3/c16-13-9-5-4-8-12(13)15-10-14(17-18-15)11-6-2-1-3-7-11/h1-10H,16H2,(H,17,18) |
Clave InChI |
FVKUPYYECMDEOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


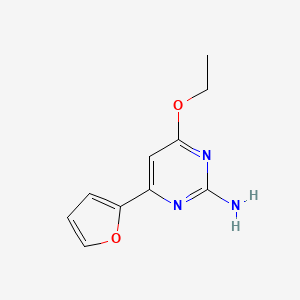
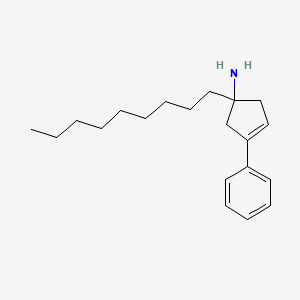
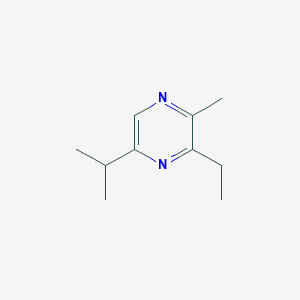
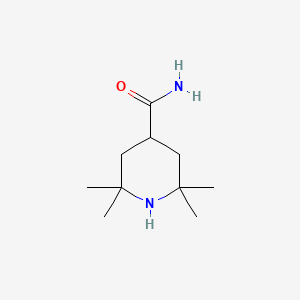
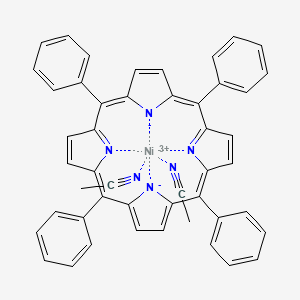

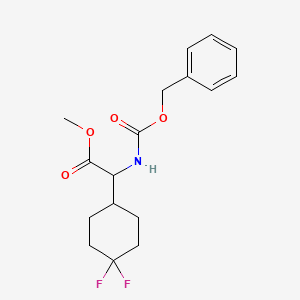
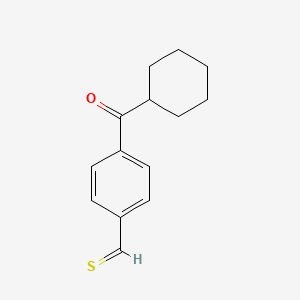
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
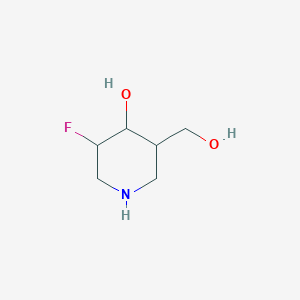
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)


